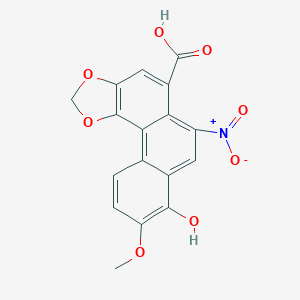

Aristolochic acid E

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147983 | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-48-3 | |

| Record name | Aristolochic acid E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of Aristolochic Acids

Bioactivation Pathways and Formation of Reactive Intermediates

The toxicity of aristolochic acids is intrinsically linked to their metabolic activation to reactive intermediates that can bind to cellular macromolecules, most notably DNA. This bioactivation process is a critical initiating step in the cascade of events leading to cellular damage and malignant transformation.

Nitroreduction to N-hydroxyaristolactam Metabolites

A primary bioactivation pathway for aristolochic acids is the reduction of their nitro group. frontiersin.orgnih.gov This process, known as nitroreduction, leads to the formation of N-hydroxyaristolactam metabolites. frontiersin.org These metabolites are unstable and can spontaneously, or through further enzymatic action, form highly reactive electrophilic cyclic aristolactam-nitrenium ions. frontiersin.orgresearchgate.net These nitrenium ions have a delocalized positive charge, making them prone to react with nucleophilic sites on biological molecules. nih.gov Their primary targets are the exocyclic amino groups of purine (B94841) bases in DNA, leading to the formation of characteristic aristolochic acid-DNA adducts. frontiersin.org These adducts, if not repaired, can lead to mutations, particularly A→T transversions, which are considered a mutational signature of aristolochic acid exposure and a key factor in the initiation of cancer. frontiersin.org

Enzymatic Systems Involved in Bioactivation

Several enzymatic systems have been identified as key players in the bioactivation of aristolochic acids through nitroreduction. These enzymes are found in both the cytosol and microsomes of cells, primarily in the liver and kidneys, which are major sites of AA metabolism and toxicity. scienceopen.com

Key enzymes involved in the bioactivation of aristolochic acids include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is considered one of the most important enzymes in the reductive activation of aristolochic acids. mdpi.comnih.gov Studies have shown that NQO1 is highly efficient in catalyzing the nitroreduction of aristolochic acid I (AAI) to its reactive intermediates. frontiersin.org

Microsomal Cytochrome P450 (CYP) Isoforms 1A1/1A2: These membrane-bound enzymes, primarily located in the endoplasmic reticulum, play a dual role in aristolochic acid metabolism. frontiersin.org Under certain conditions, CYP1A1 and CYP1A2 can participate in the reductive activation of AAs. mdpi.commdpi.com However, they are also involved in detoxification pathways, as will be discussed later.

NADPH:cytochrome P450 reductase (POR): This microsomal enzyme is another contributor to the nitroreduction of aristolochic acids. mdpi.commdpi.com

The interplay and relative activity of these enzymes can significantly influence the extent of AA bioactivation and, consequently, an individual's susceptibility to their toxic effects.

Detoxification Pathways of Aristolochic Acids: Focus on Aristolochic Acid E (AAIa)

In parallel with bioactivation, detoxification pathways exist to metabolize aristolochic acids into less harmful compounds that can be more readily excreted from the body. A central figure in this detoxification process is this compound, also known as Aristolochic Acid Ia (AAIa).

O-Demethylation Pathway Leading to this compound (AAIa) Formation

A significant detoxification pathway for aristolochic acid I (AAI), a major and highly toxic component of aristolochic acids, is O-demethylation. scienceopen.comnih.gov This reaction involves the removal of a methyl group from the methoxy (B1213986) group of AAI, leading to the formation of 8-hydroxyaristolochic acid I, which is this compound (AAIa). mdpi.comnih.gov This oxidative reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP1A1 and CYP1A2 being the most prominent isoforms involved. frontiersin.orgnih.gov The formation of AAIa represents a critical step in reducing the toxicity of the parent compound. scienceopen.com

| Parent Compound | Metabolic Reaction | Key Enzymes | Resulting Metabolite |

|---|---|---|---|

| Aristolochic Acid I (AAI) | O-Demethylation | CYP1A1, CYP1A2 | This compound (AAIa) |

Further Metabolism of this compound (AAIa)

Reduction to N-hydroxyaristolactam Ia: Similar to the parent AAs, AAIa can also be reduced to N-hydroxyaristolactam Ia. scienceopen.com

Phase II Conjugation Reactions: AAIa and its metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions are catalyzed by Phase II metabolizing enzymes:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to AAIa, forming glucuronide conjugates. scienceopen.comnih.gov

Sulfation: Sulfotransferases (SULTs) can add a sulfate group to AAIa, leading to the formation of sulfate conjugates. scienceopen.comnih.gov

These conjugated metabolites are then more readily excreted in the urine and feces. nih.gov

| Metabolite | Metabolic Pathway | Key Enzymes | Final Products |

|---|---|---|---|

| This compound (AAIa) | Reduction | Nitroreductases | N-hydroxyaristolactam Ia |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | AAIa-glucuronide conjugates | |

| Sulfation | Sulfotransferases (SULTs) | AAIa-sulfate conjugates |

Role of this compound (AAIa) in Attenuating Nephrotoxicity and Genotoxicity of Parent Aristolochic Acids

The conversion of AAI to AAIa is a critical detoxification step that significantly reduces the harmful effects of the parent compound. scienceopen.com Studies have demonstrated that AAIa is considerably less nephrotoxic and genotoxic than AAI. nih.gov The O-demethylation of AAI to AAIa effectively diverts the parent molecule away from the bioactivation pathway that leads to the formation of DNA-reactive metabolites. scienceopen.com By converting AAI into a less toxic and more easily excretable form, the formation of AAIa plays a protective role against the development of aristolochic acid nephropathy and AA-induced cancers. scienceopen.comnih.gov Therefore, the balance between the bioactivation of AAI and its detoxification via O-demethylation to AAIa is a key determinant of an individual's susceptibility to aristolochic acid toxicity. frontiersin.org

Absorption, Distribution, and Excretion Research in Biological Systems

Following ingestion, aristolochic acids are absorbed from the gastrointestinal tract and distributed throughout the body, either unchanged or as metabolites. nih.gov The primary pathways of metabolism involve nitroreduction, O-demethylation, and denitration. nih.gov Studies in rats have shown that after administration, metabolites of aristolochic acids can be found in both urine and feces. nih.gov The kidney plays a crucial role in both the metabolism and excretion of these compounds. nih.gov

Role of Organic Anion Transporters (OATs) in Renal Uptake and Secretion

The renal accumulation of aristolochic acids, a key factor in their nephrotoxicity, is heavily mediated by specific transporters located in the proximal tubule cells of the kidney. nih.govotago.ac.nz Research has identified Organic Anion Transporters (OATs) as critical for the uptake of these compounds from the blood into renal tubular cells. nih.gov

Detailed studies on Aristolochic Acid I (AAI) have provided a model for understanding this process:

Involvement of OAT1 and OAT3: Human OAT1 (hOAT1) and OAT3 (hOAT3) are primarily responsible for transporting AAI from the bloodstream into the tubular epithelium. nih.govotago.ac.nz In experimental models using human embryonic kidney (HEK293) cells, those expressing hOAT1 or hOAT3 showed significantly increased uptake of AAI compared to control cells. nih.govotago.ac.nz

High Affinity: AAI exhibits a high affinity for both hOAT1 and hOAT3, which facilitates its efficient accumulation in kidney cells. otago.ac.nz

Inhibition of Transport: The uptake of AAI by OATs can be blocked by known OAT inhibitors, such as probenecid. nih.govotago.ac.nz Administration of probenecid in mice was shown to reduce the renal accumulation of AAI and protect against the acute tubular necrosis it causes. nih.gov

Genetic Evidence: Studies using knockout mice lacking the genes for OAT1 and OAT3 demonstrated markedly suppressed renal accumulation of AAI and a significant reduction in kidney lesions compared to wild-type mice. nih.gov This provides strong evidence for the critical role of these transporters in mediating the nephrotoxicity of aristolochic acids. nih.gov

The data below, derived from studies on the major aristolochic acid congeners, illustrates the potent interaction with human OATs.

| Transporter | Compound | Affinity (Kᵢ in µM) | Effect of Inhibition |

| hOAT1 | Aristolochic Acid I | 0.6 | Uptake abolished by probenecid |

| hOAT3 | Aristolochic Acid I | 0.5 | Uptake abolished by probenecid |

| hOAT4 | Aristolochic Acid I | 20.6 | Lower affinity compared to OAT1/3 |

This table presents data for Aristolochic Acid I, as specific data for this compound is not available.

While these findings specifically detail the transport of AAI, they establish a fundamental mechanism by which the family of aristolochic acids likely enters renal cells to exert their toxic effects. The specific transport kinetics and affinity of this compound for OATs remain an area requiring further investigation.

Molecular Mechanisms of Aristolochic Acid Induced Toxicity and Carcinogenesis

DNA Adduct Formation and Mutagenesis Research

The genotoxicity of aristolochic acids is primarily attributed to their ability to form stable DNA adducts after metabolic activation. doi.org This process initiates a series of events that can lead to permanent genetic mutations and ultimately, cancer.

Upon entering the body, aristolochic acids undergo metabolic activation, primarily through the reduction of their nitro group, to form reactive aristolactam-nitrenium ions. frontiersin.org These electrophilic intermediates can then covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, forming aristolactam-DNA adducts. frontiersin.orgnih.gov Research has identified several specific adducts, including:

7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) : This is often the most abundant and persistent DNA adduct found in tissues of individuals exposed to aristolochic acid I. nih.gov

7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AAI) nih.gov

7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) nih.gov

The formation of these adducts is a critical initiating event in the carcinogenic process. Their stability and persistence in tissues, even long after exposure has ceased, serve as a lasting biomarker of aristolochic acid exposure. wikipedia.org

Interactive Table: Key Aristolactam-DNA Adducts

| Adduct Name | Abbreviation | DNA Base | Aristolochic Acid Precursor |

|---|---|---|---|

| 7-(deoxyadenosin-N6-yl)-aristolactam I | dA-AAI | Deoxyadenosine (B7792050) | Aristolochic Acid I |

| 7-(deoxyguanosin-N2-yl)-aristolactam I | dG-AAI | Deoxyguanosine | Aristolochic Acid I |

| 7-(deoxyadenosin-N6-yl)-aristolactam II | dA-AAII | Deoxyadenosine | Aristolochic Acid II |

The presence of aristolactam-DNA adducts can lead to errors during DNA replication, resulting in a characteristic pattern of mutations. The most prominent mutational signature associated with aristolochic acid exposure is a high frequency of A→T transversions . mdpi.comfrontiersin.org This specific mutation is so distinctive that it has been designated as Signature 22 in the Catalogue of Somatic Mutations in Cancer (COSMIC). researchgate.net

This mutational signature serves as a molecular fingerprint, providing strong evidence of past exposure to aristolochic acids in tumors, particularly in urothelial and liver cancers. frontiersin.orgscienceopen.com The consistent finding of this A→T transversion signature in tumors from patients with a history of consuming aristolochic acid-containing products solidifies the causal link between exposure and carcinogenesis. researchgate.net

The bulky aristolactam-DNA adducts can physically obstruct the DNA replication machinery, leading to stalled replication forks and potential cell death. nih.gov To cope with this damage, cells activate DNA repair pathways. The primary mechanism for removing bulky adducts like those formed by aristolochic acids is the Nucleotide Excision Repair (NER) pathway. nih.gov

However, if the DNA damage is extensive or the repair mechanisms are overwhelmed or faulty, the adducts may persist. During subsequent rounds of DNA replication, the cellular machinery may incorrectly insert a base opposite the adducted adenine, frequently leading to the characteristic A→T transversion. wikipedia.org This failure of DNA repair to accurately correct the damage is a crucial step in the mutagenic process initiated by aristolochic acids.

Oncogenic and Tumor Suppressor Gene Alterations

The mutagenic activity of aristolochic acids directly contributes to the development of cancer by altering the function of genes that control cell growth and division. This includes the inactivation of tumor suppressor genes and the activation of oncogenes.

The TP53 gene is a critical tumor suppressor that plays a central role in preventing cancer formation. It is one of the most frequently mutated genes in human cancers. In aristolochic acid-associated cancers, a unique mutational signature is often observed in the TP53 gene. pnas.org This signature is characterized by A:T to T:A transversions, consistent with the known mutagenic properties of aristolochic acids. mdpi.com

These mutations can lead to the inactivation of the p53 protein, disrupting its ability to regulate the cell cycle, induce apoptosis (programmed cell death), and maintain genomic stability. The loss of p53 function removes a critical barrier to tumor development, allowing cells with damaged DNA to proliferate uncontrollably. doi.org

In addition to inactivating tumor suppressor genes, aristolochic acids can also lead to the activation of oncogenes, which promote cell growth and proliferation. The characteristic A→T transversions induced by aristolochic acids have been found in key oncogenes, leading to their constitutive activation. Some of the oncogenes implicated in aristolochic acid-related carcinogenesis include:

H-RAS : Mutations in the H-RAS gene, particularly at codon 61, have been observed in tumors from animals treated with aristolochic acid I. doi.org These activating mutations can lead to uncontrolled cell signaling and proliferation.

FGFR3 : Activating mutations in the fibroblast growth factor receptor 3 (FGFR3) gene have also been linked to aristolochic acid exposure in urothelial carcinomas. pnas.org

c-Myc and Lin28B : While the direct mutational activation of these genes by aristolochic acid is less established, their expression can be influenced by the broader cellular changes and signaling pathways dysregulated during aristolochic acid-induced carcinogenesis. frontiersin.org

Interactive Table: Genes Altered in Aristolochic Acid-Associated Cancers

| Gene | Gene Type | Consequence of Alteration | Associated Cancers |

|---|---|---|---|

| TP53 | Tumor Suppressor | Inactivation, loss of cell cycle control | Urothelial Carcinoma, Liver Cancer |

| H-RAS | Oncogene | Activation, uncontrolled cell proliferation | Forestomach and Lung Tumors (in animal models) |

| FGFR3 | Oncogene | Activation, promotion of cell growth | Urothelial Carcinoma |

| c-Myc | Oncogene | Upregulation, increased cell proliferation | Various Cancers |

| Lin28B | Oncogene | Upregulation, promotion of tumorigenesis | Various Cancers |

Cellular and Subcellular Pathological Mechanisms

The toxicity of aristolochic acid E extends to the cellular and subcellular levels, initiating a cascade of events that contribute to tissue damage and carcinogenesis. These mechanisms involve the generation of reactive oxygen species, induction of programmed cell death, inflammatory responses, and disruptions in cell cycle regulation and critical signaling pathways.

This compound exposure leads to a significant increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress. mdpi.comresearchgate.net This oxidative environment is a key factor in the cellular damage observed in aristolochic acid-induced toxicity. spandidos-publications.comtandfonline.com Studies have shown that aristolochic acid treatment in human renal proximal tubular cells and other cell lines results in a dose-dependent elevation of ROS. researchgate.netnih.gov This increase in ROS can lead to oxidative DNA damage, a critical step in the initiation of carcinogenesis. nih.gov The generation of ROS is thought to be a primary mechanism through which aristolochic acid induces cellular injury, preceding other downstream effects such as apoptosis and cell cycle arrest. nih.govsigmaaldrich.com The depletion of intracellular antioxidants, such as glutathione, further exacerbates this oxidative stress. nih.govnih.gov

Table 1: Research Findings on this compound and Oxidative Stress

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| Human promyelocytic leukemia cells (HL-60) and human renal proximal tubular cells (HK-2) | Aristolochic acid I (a related compound) treatment led to a dose-dependent increase of reactive oxygen species (ROS) and elevated levels of DNA strand breaks and 8-hydroxy guanosine. | nih.gov |

| Renal epithelial cells | Aristolochic acid-induced apoptosis and G2 cell cycle arrest are dependent on ROS generation. | nih.govsigmaaldrich.com |

| Endothelial cells (EAhy926) | Exposure to aristolochic acids resulted in cytotoxicity associated with oxidative stress. | mdpi.com |

| Rat liver | Aristolochic acid can induce liver injury through the oxidative stress pathway. | tandfonline.com |

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. spandidos-publications.comnih.gov The activation of caspase-3 is often preceded by the release of cytochrome c from the mitochondria, which is triggered by mitochondrial stress. mdpi.comhilarispublisher.comresearchgate.net

Several signaling pathways are implicated in aristolochic acid-induced apoptosis. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. oup.comnih.gov Furthermore, aristolochic acid can trigger apoptosis through the activation of mitogen-activated protein kinases (MAPKs), which in turn can activate downstream effectors leading to cell death. nih.govmdpi.com Studies have demonstrated that aristolochic acid can induce apoptosis in renal tubular cells, endothelial cells, and hepatocytes. mdpi.comoup.comnih.gov

Table 2: Research Findings on this compound and Apoptosis

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| Renal tubular epithelial cells | Aristolochic acid-induced cell death is associated with the apoptotic death pathway, characterized by nuclear condensation and DNA fragmentation. | spandidos-publications.comnih.gov |

| Human umbilical vein endothelial cells (HUVECs) | Aristolochic acid induces apoptosis by suppressing the PI3K/Akt signaling pathway and modulating the ratio of Bcl-2 and Bax. | nih.gov |

| LLC-PK1 cells | Aristolochic acid I triggered the mitochondrial/caspase apoptotic pathway, indicated by an enhanced Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome C release, and caspase-3 activation. | nih.govmdpi.com |

| Mouse liver | Aristolochic acid I exposure up-regulated pro-apoptotic Bax expression, down-regulated anti-apoptotic Bcl-2 expression, and increased caspase 3. | oup.com |

The toxic effects of this compound extend to the modulation of inflammatory responses and the immune system. Exposure to aristolochic acids can lead to the infiltration of inflammatory cells, such as neutrophils and macrophages, into affected tissues. oup.comnih.govmdpi.com In mouse models, aristolochic acid treatment has been shown to induce the accumulation of neutrophils in the kidneys. elifesciences.org

This inflammatory cell infiltration is accompanied by the upregulation of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1. elifesciences.orgnih.gov Furthermore, studies have indicated that aristolochic acid can activate inflammatory signaling pathways, contributing to the inflammatory milieu. oup.comnih.gov While direct evidence for neutrophil degranulation specifically caused by this compound is still emerging, the observed neutrophil infiltration and inflammatory response suggest a significant role for these immune cells in the pathology of aristolochic acid-induced tissue damage. elifesciences.orgbiorxiv.org

This compound has been shown to disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. nih.gov This disruption is a crucial aspect of its toxicity and carcinogenicity. Studies have demonstrated that exposure to a mixture of aristolochic acids can induce a G0/G1 phase arrest in human urothelial cells. nih.gov

This cell cycle arrest is associated with changes in the expression of key cell cycle regulatory proteins. For instance, increased levels of p53, p21, and p27 have been observed following aristolochic acid treatment. nih.gov Furthermore, aristolochic acid can lead to a decrease in the formation of the cyclin E/cdk2 complex, which is essential for the G1/S transition. nih.gov This results in an accumulation of cells in the G1 phase, preventing them from proceeding to the DNA synthesis (S) phase. In other experimental models, aristolochic acid has been reported to cause a G2/M phase arrest in renal epithelial cells. nih.govsigmaaldrich.combiomedproofreading.com

This compound exerts its toxic and carcinogenic effects in part by perturbing critical intracellular signaling pathways, including the NF-κB and STAT3 pathways. oup.com Both NF-κB and STAT3 are transcription factors that play pivotal roles in inflammation, cell survival, and proliferation.

Studies have shown that aristolochic acid can activate the NF-κB signaling pathway in hepatocytes. oup.comnih.gov This activation can contribute to the inflammatory response and apoptosis observed in aristolochic acid-induced liver injury. oup.comnih.gov Similarly, the STAT3 signaling pathway has been identified as a target of aristolochic acid. oup.comnih.gov Dephosphorylation of STAT3 has been linked to aristolochic acid-induced apoptosis in tubular epithelial cells. mdpi.comnih.gov Conversely, in other contexts, activation of STAT3 has been implicated in the molecular mechanism of aristolochic acid-induced nephrotoxicity. nih.gov The modulation of these signaling pathways by aristolochic acid highlights the complex molecular mechanisms underlying its cellular toxicity.

This cytotoxicity is associated with the induction of oxidative stress and apoptosis in endothelial cells. mdpi.comnih.gov Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that aristolochic acid can induce apoptosis by suppressing the PI3K/Akt signaling pathway. nih.gov Furthermore, aristolochic acid exposure can impair vascular function, as evidenced by impaired vascular relaxation in response to acetylcholine. researchgate.net The injury and dysfunction of endothelial cells can lead to microcirculation defects, which may exacerbate tissue hypoxia and contribute to the progression of tubulointerstitial lesions in aristolochic acid nephropathy. mdpi.comresearchgate.net

Pathological Outcomes and Disease Associations of Aristolochic Acid Exposure

Renal Pathophysiology and Aristolochic Acid Nephropathy (AAN) Research

Aristolochic Acid Nephropathy (AAN) is a progressive kidney disease resulting from the consumption of aristolochic acid-containing plants. iberoamjmed.com It was first identified in the early 1990s in a group of Belgian women who had taken slimming pills containing Chinese herbs. mdpi.com The disease is characterized by a rapid progression to end-stage renal disease (ESRD). mdpi.comnih.gov

Characterization of Tubulointerstitial Fibrosis and Tubular Atrophy

A defining feature of AAN is extensive tubulointerstitial fibrosis and severe atrophy of the renal tubules. iberoamjmed.comoup.combmbreports.org This pathology is the result of irreversible damage to the tubules, leading to the excessive accumulation of extracellular matrix components. bmbreports.org The process begins with injury to the proximal tubular epithelial cells, which are the primary targets of aristolochic acid. nih.gov This initial injury triggers a cascade of events, including inflammation and the activation of fibroblasts, which then deposit collagen and other matrix proteins, leading to scarring and fibrosis. nih.govfrontiersin.org The resulting tubulointerstitial fibrosis is a hallmark of chronic kidney disease and is directly responsible for the decline in renal function. mdpi.com

Studies in animal models have shown that exposure to aristolochic acid induces a significant upregulation of fibrosis-related genes. mdpi.com This leads to the characteristic lesions of AAN, including tubular atrophy and interstitial cell infiltration. researchgate.net The severity of the fibrosis often correlates with the degree of renal functional decline. mdpi.com

Associated Renal Failure and Progression to Chronic Kidney Disease

The tubulointerstitial fibrosis and tubular atrophy characteristic of AAN lead to a rapid and progressive decline in kidney function. oup.commdpi.com Many patients with AAN progress to end-stage renal disease (ESRD), requiring dialysis or kidney transplantation. mdpi.comnih.gov The progression to chronic kidney disease (CKD) can continue even after exposure to aristolochic acid has ceased. mdpi.com

The clinical presentation of AAN can vary, with some individuals presenting with acute kidney injury (AKI), while others develop a more insidious chronic tubulointerstitial nephropathy. oup.com Patients with acute AAN often have a history of high intake of aristolochic acid and tend to develop progressive renal failure over several years. oup.com In contrast, those with chronic AAN may have a more gradual decline in kidney function. oup.com Regardless of the initial presentation, a significant number of AAN patients ultimately reach end-stage renal disease. mdpi.com

Table 1: Clinical Subtypes of Aristolochic Acid Nephropathy (AAN)

| Clinical Subtype | Typical Aristolochic Acid Intake | Clinical Course |

| Acute AAN | Highest daily intake | Progressive kidney failure over 1-7 years |

| Tubular Dysfunction AAN | Lowest cumulative intake | Maintained normal serum creatinine (B1669602) for 2-8 years |

| Chronic AAN | Intermediate intake | Decreased estimated glomerular filtration rate |

This table is based on findings from a study of 300 AAN patients. oup.com

Experimental Models of Aristolochic Acid Nephropathy (AKI-to-CKD Transition)

Animal models have been instrumental in understanding the transition from acute kidney injury (AKI) to chronic kidney disease (CKD) in the context of AAN. nih.govfrontiersin.org These models replicate the key features of human AAN, including an initial phase of acute tubular necrosis followed by the development of interstitial fibrosis and tubular atrophy. nih.govresearchgate.net

Rodent models, typically using mice or rats, are administered aristolochic acid to induce nephropathy. nih.govscispace.com These studies have shown that even a single high dose or repeated low doses of aristolochic acid can trigger the progression from AKI to CKD. researchgate.netnih.gov The initial injury to the proximal tubular epithelial cells is a critical event that initiates a maladaptive repair process, leading to fibrosis. nih.gov These experimental models allow researchers to investigate the cellular and molecular mechanisms driving this transition and to test potential therapeutic interventions. frontiersin.orgresearchgate.net

Carcinogenic Implications of Aristolochic Acids

Beyond its nephrotoxic effects, aristolochic acid is a potent human carcinogen, primarily linked to cancers of the urinary tract and liver. frontiersin.org

Upper Urinary Tract Urothelial Carcinoma (UTUC) Etiology and Progression

There is a strong association between exposure to aristolochic acid and the development of upper urinary tract urothelial carcinoma (UTUC), a type of cancer affecting the lining of the renal pelvis and ureter. nih.govmdpi.comfrontiersin.orgnih.govamegroups.org Patients with AAN have a significantly elevated risk of developing UTUC. nih.gov The carcinogenicity of aristolochic acid is attributed to its ability to form DNA adducts, which are covalent attachments to the DNA that can lead to mutations. mdpi.com A specific mutational signature, characterized by A:T to T:A transversions, has been identified in UTUC tumors from patients with a history of aristolochic acid exposure. mdpi.comfrontiersin.org

UTUC associated with aristolochic acid (AA-UTUC) has distinct clinical features. Patients with AA-UTUC tend to be younger and often have impaired renal function. nih.gov They also have a higher risk of developing subsequent bladder cancer and cancer in the contralateral (opposite) upper urinary tract. nih.gov

Hepatocellular Carcinoma (HCC) Association and Mechanisms (e.g., in HBV/HCV infected patients)

In addition to UTUC, exposure to aristolochic acid has been linked to an increased risk of hepatocellular carcinoma (HCC), the most common type of liver cancer. scienceopen.comresearchgate.net This association is particularly pronounced in individuals with pre-existing liver conditions, such as chronic infection with hepatitis B virus (HBV) or hepatitis C virus (HCV). scienceopen.comresearchgate.netresearchgate.net

Studies have shown a dose-dependent relationship between the consumption of aristolochic acid-containing herbal remedies and the incidence of HCC in patients with HBV infection. researchgate.netnih.gov Similarly, an association has been found between aristolochic acid exposure and primary liver cancer in patients with HCV infection. researchgate.net The proposed mechanism involves a synergistic effect, where the chronic inflammation and cell turnover caused by HBV or HCV infection create a favorable environment for the carcinogenic effects of aristolochic acid. scienceopen.commdpi.com Animal studies have also demonstrated that aristolochic acid alone can induce liver cancer. researchgate.net

Based on the available scientific literature, it is not possible to generate an article focusing solely on the pathological outcomes of the specific chemical compound “Aristolochic acid E” as requested.

The existing body of research overwhelmingly focuses on the carcinogenic and nephrotoxic effects of aristolochic acids (AAs) as a class, with a primary emphasis on aristolochic acid I (AAI) and aristolochic acid II (AAII) . These are the compounds that have been extensively studied and definitively linked to the development of urothelial carcinomas, including those of the bladder, as well as Balkan Endemic Nephropathy (BEN).

While this compound is recognized as a member of the aristolochic acid family found in Aristolochia species, specific toxicological data, research findings, and detailed pathological associations for this particular analogue are not available in the public domain. The scientific consensus attributes the disease associations mentioned in the outline to the broader family of aristolochic acids. Therefore, any attempt to create an article solely on this compound would lack the necessary scientific evidence and detail required by the prompt.

Epidemiological Investigations and Risk Assessment of Aristolochic Acid Exposure

Global and Regional Epidemiological Studies on Aristolochic Acid Nephropathy and Related Cancers

Epidemiological evidence from various regions has firmly established a causal link between exposure to aristolochic acids and the development of specific health conditions, namely Aristolochic Acid Nephropathy (AAN) and subsequent urothelial cancers.

The first major identification of this link occurred in the early 1990s in Belgium, where a cohort of women developed rapidly progressive renal disease after consuming a weight-loss supplement. academicjournals.orgnih.gov Investigations revealed that the herbal preparation had been inadvertently contaminated with an Aristolochia species. nih.govnih.gov This cluster of cases, initially termed "Chinese herb nephropathy," led to the characterization of AAN, a progressive tubulointerstitial nephritis that often leads to end-stage renal disease. nih.govresearchgate.net Follow-up studies of this Belgian cohort revealed a remarkably high prevalence of upper urinary tract urothelial carcinoma (UTUC), approaching 40-45% among affected patients. nih.govnih.gov

Another significant focus of epidemiological research has been Balkan Endemic Nephropathy (BEN), a chronic kidney disease prevalent in rural farming communities in Bosnia, Bulgaria, Croatia, Romania, and Serbia. nih.govnih.gov For decades, the cause of BEN was a mystery. However, molecular and environmental studies have since identified exposure to aristolochic acid as the primary causative agent. researchgate.netkcl.ac.uksigmaaldrich.com The exposure is believed to occur through the consumption of wheat flour contaminated with the seeds of Aristolochia clematitis, a common weed in the grain fields of the region. nih.govnih.govaacrjournals.org Similar to AAN, patients with BEN have a very high incidence of UTUC. aacrjournals.org

In Asia, particularly in Taiwan and China, the use of traditional medicines containing Aristolochia species has been widespread for centuries. aacrjournals.orgscienceopen.com Epidemiological studies in Taiwan have demonstrated a dose-dependent relationship between the consumption of AA-containing herbal remedies and the risk of developing kidney disease and urinary tract cancers. nih.govmdpi.com The high incidence of UTUC in some Asian countries has been strongly associated with this traditional use of medicinal herbs. aacrjournals.org These global and regional studies have been crucial in understanding the scale and nature of the public health threat posed by aristolochic acids.

| Region/Condition | Primary Exposure Source | Associated Diseases | Key Findings |

| Belgium | Contaminated weight-loss herbal supplements (Aristolochia fangchi) | Aristolochic Acid Nephropathy (AAN), Urothelial Cancers | First major outbreak identifying AAN; high rate of subsequent cancers (40-45%) in affected individuals. academicjournals.orgnih.govnih.gov |

| Balkan Peninsula | Food contamination (wheat flour contaminated with Aristolochia clematitis seeds) | Balkan Endemic Nephropathy (BEN), Urothelial Cancers | Identified environmental exposure as a primary cause of a long-standing regional disease. nih.govnih.govmdpi.com |

| Taiwan & China | Traditional herbal medicines containing Aristolochia species | AAN, Urothelial Cancers, potential link to Liver Cancer | High population exposure; studies showed a dose-dependent risk for kidney failure and cancer. aacrjournals.orgscienceopen.comnih.gov |

Identification of Exposure Sources and Risk Factors

Human exposure to aristolochic acids occurs primarily through two main pathways: the intentional or unintentional consumption of herbal medicines and the contamination of food supplies.

Herbal Medicines: Plants from the Aristolochiaceae family have been used in traditional medicine systems worldwide to treat a variety of ailments. academicjournals.orgcancer.gov Exposure can happen when patients knowingly consume remedies containing Aristolochia or when herbal products are contaminated or adulterated. nih.govnih.gov The Belgian nephropathy outbreak was a classic case of inadvertent substitution, where Aristolochia fangchi was used instead of Stephania tetrandra. academicjournals.org Many dietary supplements and "traditional medicines" are not rigorously regulated, leading to a continued risk of exposure. cancer.govwho.int In regions like Nigeria and other West African countries, Aristolochia species are used in traditional practices without widespread awareness of the associated toxicity. academicjournals.org

Food Contamination: The primary example of food-based exposure is Balkan Endemic Nephropathy, where the seeds of Aristolochia clematitis co-mingle with wheat during harvest, contaminating the resulting flour. nih.govnih.gov This represents a significant environmental exposure route that affects entire communities unknowingly. mdpi.com More recent research has also explored the potential for aristolochic acids to persist as soil pollutants, creating a risk of uptake by other agricultural plants, though this pathway is less understood. mdpi.com Other potential, though less documented, routes could include contaminated groundwater. scienceopen.com

Risk factors for developing AAN and related cancers are directly tied to the cumulative dose and duration of exposure to aristolochic acids. nih.gov There is no established safe level of exposure, and the effects are often irreversible, with cancers potentially manifesting decades after the exposure has ceased. aacrjournals.org

Quantitative Risk Assessment Methodologies

Given the potent genotoxic and carcinogenic nature of aristolochic acids, quantitative risk assessment is critical for public health protection. As there is no evidence for a threshold below which exposure is considered safe, methodologies focus on estimating the level of risk associated with exposure.

One prominent approach is the Margin of Exposure (MOE) . The MOE is a ratio calculated by dividing a toxicological reference point, such as the Benchmark Dose Lower Confidence Limit (BMDL), by the estimated human intake of the substance. A lower MOE value indicates a greater level of public health concern. The BMDL is derived from dose-response modeling of epidemiological or toxicological data and represents the dose that causes a predetermined low level of adverse effect. scienceopen.com For genotoxic carcinogens like aristolochic acids, an MOE of 10,000 or higher is generally considered to be of low concern from a public health standpoint. Risk assessments for AAs in herbal products have consistently resulted in very low MOE values, highlighting a significant risk. scienceopen.com

For instance, a risk assessment of upper tract urothelial carcinoma related to aristolochic acid utilized benchmark dose modeling on data from a Taiwanese epidemiological study. nih.gov This analysis identified a BMDL for AA-related end-stage renal disease (ESRD) of 0.42 g cumulative exposure. nih.gov Such values provide a quantitative basis for risk managers to establish regulatory limits or issue public health warnings.

Public Health Implications and Regulatory Actions

The clear evidence of severe nephrotoxicity and carcinogenicity has led to significant public health actions by national and international bodies.

The World Health Organization's (WHO) International Agency for Research on Cancer (IARC) has evaluated aristolochic acids multiple times. Based on sufficient evidence in humans, IARC has classified naturally occurring mixtures of aristolochic acids as Group 1 carcinogens ("carcinogenic to humans"). researchgate.net This classification places them in the same category of risk as asbestos and tobacco.

Numerous regulatory agencies across the globe have taken action to restrict or ban products containing aristolochic acids. The U.S. Food and Drug Administration (FDA) has issued warnings and alerts to consumers to avoid any herbal products containing these compounds and has provided a list of potentially affected products. cancer.gov Similarly, many countries in Europe and Asia have banned the use and importation of herbal medicines known to contain Aristolochia. academicjournals.orgscienceopen.com

Despite these actions, the public health risk is not eliminated. who.int Herbal products containing aristolochic acids continue to be sold, particularly through online marketplaces, with inadequate regulation or labeling. who.intnih.gov Furthermore, environmental exposure in regions like the Balkans remains a persistent challenge. mdpi.com Public health experts continue to call for global action to curtail all forms of exposure to these preventable causes of kidney failure and cancer. who.intnih.gov

| Organization / Agency | Action / Classification | Rationale / Implication |

| IARC (WHO) | Classified aristolochic acids as a Group 1 Carcinogen | Sufficient evidence of carcinogenicity in humans. This is the highest level of cancer risk classification. researchgate.net |

| U.S. FDA | Issued public warnings, import alerts, and detained products | To prevent consumer exposure from dietary supplements and traditional medicines containing AAs. cancer.gov |

| Various National Health Authorities (e.g., Europe, Taiwan) | Banned the sale and use of medicinal herbs containing Aristolochia | To eliminate a primary source of exposure and prevent further cases of AAN and related cancers. scienceopen.com |

Analytical Methodologies for Research on Aristolochic Acids and Metabolites

Detection and Quantification of Aristolochic Acid E and Other Metabolites in Biological Samples

The accurate detection and quantification of this compound (AAE) and its metabolites in complex biological matrices are paramount for understanding their toxicokinetics and association with disease. A suite of sophisticated analytical techniques has been developed and refined for this purpose.

Advanced Chromatographic Techniques

Modern chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of aristolochic acids (AAs) and their metabolites, offering high sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a foundational technique for separating AAs and their metabolites. mdpi.comjfda-online.com When coupled with mass spectrometry (MS), it allows for the sensitive and selective detection of these compounds in various samples, including herbal medicines and biological tissues. mdpi.comnih.govresearchgate.net For instance, an HPLC-diode array detector (DAD) method has been used for the simultaneous quantification of multiple AA analogues. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC, which uses smaller particle sizes in the stationary phase, provides higher resolution and faster analysis times compared to conventional HPLC. rev-sen.ec When combined with tandem mass spectrometry (MS/MS), this technique, often referred to as UHPLC-MS/MS, offers exceptional sensitivity and specificity for quantifying trace levels of AAs and their metabolites in complex biological samples like serum, tissues, and urine. frontiersin.orgijbs.comnih.govnih.gov This method is particularly useful for monitoring low-level exposure and for detailed metabolic profiling. rev-sen.ecijbs.com A dynamic multiple reaction monitoring (MRM) mode can be employed to simultaneously determine numerous AA analogues. nih.gov

Ultra-High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (UHPLC-IT-MS): This technique combines the high separation power of UHPLC with the capability of an ion trap mass spectrometer to perform multiple stages of mass analysis (MSn). mdpi.com This allows for detailed structural elucidation of unknown metabolites by analyzing their fragmentation patterns. mdpi.comnih.gov UHPLC-IT-MS has been successfully applied to detect and quantify AAI in crops and soil, demonstrating its high sensitivity for environmental and biological monitoring. mdpi.com

Table 1: Comparison of Advanced Chromatographic Techniques for Aristolochic Acid Analysis

| Technique | Principle | Advantages | Key Applications |

|---|---|---|---|

| HPLC-MS | Separates compounds based on their affinity for stationary and mobile phases, followed by mass-based detection. | Mature, robust, good for quantification. mdpi.comjfda-online.com | Analysis of AAs in herbal products and biological samples. mdpi.comnih.govresearchgate.net |

| UPLC-MS/MS | Utilizes smaller column particles for higher resolution and speed, with highly selective and sensitive tandem MS detection. | High sensitivity, high throughput, excellent for trace analysis. rev-sen.ecfrontiersin.orgijbs.com | Quantification of AA metabolites in serum, urine, and tissues; biomarker monitoring. frontiersin.orgijbs.comnih.govnih.gov |

| UHPLC-IT-MS | Combines high-resolution separation with multi-stage fragmentation analysis for structural identification. | Detailed structural elucidation of metabolites, high sensitivity. mdpi.comnih.gov | Identifying novel metabolites, environmental monitoring. mdpi.com |

Spectroscopic Approaches

Spectroscopic methods provide alternative and sometimes complementary approaches for the detection of AAs and their metabolites.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect molecules adsorbed onto a nanostructured metal surface. A dual-spectroscopic strategy has been developed that uses SERS for the direct detection of aristolochic acid I (AAI) and fluorescence spectroscopy for its metabolite, aristololactam (B190612) I. acs.orgresearchgate.netnih.gov This method has been successfully applied to detect AAI and its metabolite in blood, liver, and kidney samples without the need for extensive sample preparation or derivatization. acs.orgnih.gov

Fluorescence Detection after Derivatization: Aristolochic acids themselves are not fluorescent. However, they can be chemically converted to fluorescent aristolactam derivatives. mdpi.com This derivatization step, often involving reduction with zinc powder, allows for highly sensitive detection using HPLC with a fluorescence detector (HPLC-FLD). mdpi.comacs.org This method is noted for its high sensitivity and selectivity compared to other detectors like UV. mdpi.com

Immunoassay Techniques for Metabolite Detection

Immunoassays represent a different analytical approach, relying on the specific binding of antibodies to target molecules. A chemiluminescent immunoassay has been developed for the sensitive detection of aristolochic acid I. acs.org This technique utilizes monoclonal antibodies that specifically recognize and bind to the target analyte, offering a high-throughput screening method for AA exposure.

Biomarker Development and Validation for Aristolochic Acid Exposure

Long-term exposure to aristolochic acids leads to the formation of specific biomarkers that can be detected in tissues and cells, providing direct evidence of exposure and insight into the mechanisms of toxicity and carcinogenesis.

Detection of Aristolactam-DNA Adducts in Tissues and Exfoliated Cells

Upon metabolic activation, aristolochic acids bind to DNA, forming characteristic aristolactam (AL)-DNA adducts. These adducts are considered specific biomarkers of AA exposure. nih.govfrontiersin.orgnih.gov

³²P-Postlabeling: This highly sensitive method has been historically used to detect a wide range of DNA adducts, including those formed by aristolochic acids. aacrjournals.orgresearchgate.netchemicke-listy.cz The technique involves enzymatically digesting DNA to nucleotides, labeling the adducted nucleotides with ³²P, and then separating them chromatographically. researchgate.netchemicke-listy.cz It has been successfully used to identify AL-DNA adducts in the renal tissues of patients with Chinese herbs nephropathy and in animal models. researchgate.netnih.gov While sensitive, this method can lack the specificity to definitively identify the chemical structure of the adduct. aacrjournals.orgnih.gov

UPLC-ESI/MSn: Ultra-performance liquid chromatography-electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn) has emerged as a robust and specific method for quantifying AL-DNA adducts. aacrjournals.orgnih.govresearchgate.netnih.gov This technique can precisely measure specific adducts, such as 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I), in small amounts of DNA from tissues (including formalin-fixed paraffin-embedded samples) and exfoliated urothelial cells. aacrjournals.orgresearchgate.netnih.govoup.com It has been used to quantify adduct levels in the renal cortex of patients with upper tract urothelial carcinoma, with dA-AL-I being the predominant adduct detected. nih.govacs.org The high sensitivity and specificity of UPLC-ESI/MSn make it a superior alternative to ³²P-postlabeling for biomonitoring of AA-DNA adducts. nih.govacs.org

Table 2: Research Findings on Aristolactam-DNA Adduct Detection

| Analytical Method | Sample Type | Key Finding | Reference |

|---|---|---|---|

| ³²P-Postlabeling | Human renal tissue | Detected 7-(deoxyadenosin-N⁶-yl)-aristolactam I adducts at levels of 0.7 to 5.3 per 10⁷ nucleotides in patients with Chinese herbs nephropathy. | researchgate.net |

| ³²P-Postlabeling | Rat forestomach | Highest DNA adduct levels from AAI were found in the target organ, the forestomach (330 ± 30 adducts/10⁸ nucleotides). | nih.gov |

| UPLC-ESI/MSn | Human renal cortex | dA-AL-I was detected at levels ranging from 9 to 338 adducts per 10⁸ DNA bases in patients with upper tract urothelial carcinoma. | nih.govacs.org |

| UPLC-ESI/MSn | Mouse tissues | Demonstrated a dose-dependent formation of dA-AL-I and dG-AL-I adducts in liver and kidney. | nih.gov |

Mutational Signature Analysis using Next-Generation Sequencing

The DNA damage caused by aristolochic acid adducts leads to a unique and highly specific pattern of somatic mutations in the genome, which can be identified using next-generation sequencing (NGS) technologies.

Whole-Exome Sequencing (WES): WES has been instrumental in revealing a distinct "mutational signature" associated with AA exposure in various cancers, particularly upper tract urothelial carcinoma (UTUC). frontiersin.orgnih.govnih.govresearchgate.net This signature is characterized by a remarkably high number of somatic mutations, predominantly A:T-to-T:A transversions. nih.govnih.govresearchgate.net These mutations are not random, showing a strong preference for occurring on the nontranscribed DNA strand and within a specific sequence context (T/CAG). nih.govnih.gov This mutational fingerprint is so distinct that it can serve as a "molecular fingerprint" to identify individuals with a history of AA exposure, even when such exposure was not previously known. nih.govresearchgate.net Studies have shown that AA-associated tumors have a much higher mutational load compared to tumors from other causes, such as smoking. nih.gov

Table 3: Key Features of the Aristolochic Acid Mutational Signature from Whole-Exome Sequencing

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Mutation Type | Predominantly A:T to T:A transversions. | A specific type of DNA base change that is a hallmark of AA-induced damage. | frontiersin.orgnih.govnih.govbiorxiv.org |

| Strand Bias | Mutations are located mainly on the nontranscribed strand. | Suggests that transcription-coupled DNA repair removes adducts from the transcribed strand, while global genomic repair is less efficient. | nih.govaacrjournals.orgresearchgate.net |

| Sequence Context | Strong preference for deoxyadenosine (B7792050) in a T/CAG context. | Indicates a specific interaction between the AA metabolite and the DNA sequence. | nih.govnih.gov |

| Mutational Load | Extremely high number of somatic mutations per tumor. | Reflects the potent mutagenic activity of aristolochic acid. | nih.govresearchgate.net |

| Affected Genes | Frequent mutations in oncogenes and tumor suppressor genes like TP53, FGFR3, and chromatin modifiers. | Provides insight into the molecular pathways driving AA-associated carcinogenesis. | nih.govbiorxiv.org |

Intervention, Prevention, and Detoxification Strategies

Approaches to Reduce Aristolochic Acid Content in Herbal Preparations

Several methods have been explored to decrease the concentration of AAs in medicinal herbs, thereby reducing their toxicity. These approaches can be broadly categorized into microbiological, physical, and chemical methods. mdpi.com

Microbial degradation presents a promising and environmentally friendly approach to detoxify medicinal plants containing AAs. nih.govresearchgate.net This method utilizes microorganisms that can break down and transform the toxic compounds into less harmful substances.

Recent studies have identified specific fungal strains capable of degrading aristolochic acid I (AAI), a major component of the AA family. For instance, the endophytic fungus Neocosmospora solani (A.h-Fs-1), isolated from Asarum heterotropoides, has been shown to effectively degrade AAI. nih.govresearchgate.net The mechanism of degradation involves the O-demethylation of AAI, a process that modifies its chemical structure and reduces its toxicity. nih.govresearchgate.net Researchers have identified and cloned the full-length O-demethylase genes responsible for this transformation, providing a basis for developing new detoxification methods for medicinal plant materials. nih.gov Another study investigated the biotransformation of AAI and aristolochic acid II (AAII) by Botrytis cinerea, laying the groundwork for further exploration of microbial effects on AAs. mdpi.com

The primary advantage of microbiological methods is their potential for in-situ remediation, which can reduce costs and avoid the secondary pollution that may arise from other detoxification techniques. nih.govresearchgate.net However, this technology often requires a significant amount of time to achieve the desired level of degradation. researchgate.net

| Microorganism | Aristolochic Acid Type | Key Findings | Reference |

|---|---|---|---|

| Neocosmospora solani (A.h-Fs-1) | Aristolochic Acid I (AAI) | Demonstrated effective degradation of AAI through O-demethylation, reducing its toxicity. Functional O-demethylase genes were identified and cloned. | nih.govresearchgate.net |

| Botrytis cinerea | Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII) | Studied for its potential in the biotransformation of AAI and AAII. | mdpi.com |

Physical methods aim to remove AAs from herbal preparations without altering the chemical nature of the desired medicinal components. These techniques often involve adsorption, where AAs are bound to a specific material, or advanced extraction methods.

Magnetic molecularly imprinted polymers (MIPs) functionalized on carbon nanotubes have been developed for the selective removal of AAI. sci-hub.se These materials exhibit a high adsorption capacity and can be quickly separated from the solution using an external magnet. sci-hub.se The process is efficient, with a short equilibrium time and good selectivity for the target molecule. sci-hub.se

Another promising adsorbent is a dual ionic liquid-immobilized ZIF-67, a type of metal-organic framework (MOF). mdpi.com This material has shown a high adsorption capacity for AAI and has been successfully used in solid-phase extraction to remove the compound from a herbal extract. mdpi.com The use of MOFs in separation processes is an area of active research due to their high porosity and tunable structures. mdpi.com

Advanced extraction techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) have also proven effective in reducing AA content in a much shorter time compared to traditional methods. nih.govrsc.orgresearchgate.net While physical adsorption methods can be effective, challenges such as the stability of the adsorbent material and the need for subsequent elution steps must be addressed. nih.gov

| Technique/Material | Aristolochic Acid Type | Key Findings | Reference |

|---|---|---|---|

| Magnetic Molecularly Imprinted Polymers (MIPs) on Carbon Nanotubes | Aristolochic Acid I (AAI) | High adsorption capacity, fast separation, and good selectivity for AAI. | sci-hub.se |

| Dual Ionic Liquid-Immobilized ZIF-67 (MOF) | Aristolochic Acid I (AAI) | High adsorption capacity and effective removal from herbal extracts via solid-phase extraction. | mdpi.com |

| Pressurized Liquid Extraction (PLE) | Aristolochic Acids (AAs) | Excellent reduction rate of AAs in a short processing time. | nih.govrsc.orgresearchgate.net |

| Supercritical Fluid Extraction (SFE) | Aristolochic Acids (AAs) | Achieves a high rate of AA reduction in a significantly shorter time. | nih.govrsc.orgresearchgate.net |

Chemical methods, particularly those involving traditional processing techniques known as "Paozhi" in Chinese medicine, are widely used to reduce the toxicity of herbal medicines. nih.gov For aristolochic acids, which are weak acids, processing with alkaline salts is a particularly effective method. nih.govrsc.orgresearchgate.net

This process typically involves soaking or boiling the plant material in an alkaline solution, such as a dilute solution of sodium bicarbonate or disodium (B8443419) hydrogen phosphate. nih.govgoogle.com The alkaline environment facilitates the conversion of aristolochic acids into their salt forms, which can alter their solubility and potentially lead to decomposition, thereby reducing their concentration in the final preparation. google.comgoogle.com Studies have shown that processing with alkaline salts can achieve a high rate of reduction for AAs. nih.govrsc.orgresearchgate.net For example, soaking with a 0.1 mol L−1 sodium bicarbonate solution for three days resulted in an 84.70% reduction of AAs. nih.gov

Other chemical processing methods include the use of honey, salt, and wine, although alkaline salt processing is considered one of the most effective for reducing AA content. nih.gov The promotion of alkaline salt processing technology is seen as a key strategy for the future to ensure the safer use of traditional medicines containing AAs. nih.govrsc.orgresearchgate.net

| Processing Method | Key Findings | Reference |

|---|---|---|

| Alkaline Salt Processing (e.g., sodium bicarbonate, disodium hydrogen phosphate) | Highly effective in reducing the content of AAs due to their acidic nature. Soaking with 0.1 mol L−1 NaHCO3 for 3 days resulted in an 84.70% reduction. | nih.govgoogle.com |

| Honey Processing | Widely used in practical production for processing AA-containing traditional Chinese medicines. | nih.gov |

Potential Therapeutic Interventions and Protective Agents in Experimental Models

Research into therapeutic interventions has focused on counteracting the cellular damage caused by AAs once they have entered the body. These strategies primarily involve mitigating oxidative stress and inflammation, and modulating the metabolic enzymes responsible for the activation and detoxification of AAs.

Oxidative stress is a key mechanism in AA-induced cellular damage. nih.gov AAs can induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which can lead to cell death. nih.govnih.govresearchgate.net Therefore, antioxidant therapy is considered a major approach to detoxification. scienceopen.com

Studies have shown that antioxidants can protect against AA-induced toxicity. For example, α-tocopherol, a form of vitamin E, has been demonstrated to ameliorate AA-induced renal tubular epithelial cell death by reducing oxidative stress and inhibiting caspase-3 activity, a key enzyme in the apoptotic pathway. nih.govnih.govresearchgate.net Similarly, pretreatment with vitamin C has been reported to have protective effects in cells treated with AA by decreasing H2O2 levels and caspase-3 activity. mdpi.com These findings suggest that antioxidant compounds can be effective in mitigating the harmful effects of AAs by neutralizing free radicals and reducing cellular damage. scienceopen.commdpi.com

| Protective Agent | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| α-tocopherol (Vitamin E) | Antioxidant | Reduces AA-induced H2O2 levels and caspase-3 activity, thereby increasing cell survival. | nih.govnih.govresearchgate.net |

| Vitamin C | Antioxidant | Decreases AA-generated H2O2 and caspase-3 activity, offering protective effects. | mdpi.com |

The metabolism of aristolochic acids is a double-edged sword, involving both detoxification and bioactivation pathways. scienceopen.com The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1A2, play a crucial role in these processes. scienceopen.commdpi.com

The oxidative O-demethylation of AAI to the less toxic aristolochic acid Ia (AAIa) is a key detoxification pathway catalyzed primarily by CYP1A1/2. scienceopen.commdpi.com Conversely, the reductive activation of AAs by these same enzymes can lead to the formation of DNA adducts, which are responsible for the mutagenic and carcinogenic effects of these compounds. scienceopen.commdpi.com The balance between these oxidative and reductive pathways, which is influenced by factors such as tissue oxygen levels, is critical in determining the ultimate toxicity of AAs. scienceopen.com

These findings highlight the potential of targeting metabolic enzymes as a therapeutic approach to mitigate the toxicity of aristolochic acids.

| Modulator | Target Enzyme | Effect | Outcome | Reference |

|---|---|---|---|---|

| Baicalin | CYP1A1/2 | Induction | Enhanced detoxification of AAI, leading to reduced kidney toxicity. | mdpi.com |

| α-naphthoflavone | CYP1A1/2 | Inhibition | Decreased formation of AAI-DNA adducts. | oup.comnih.govacs.org |

| Furafylline | CYP1A2 | Inhibition | Reduced formation of AAI-DNA adducts. | oup.comnih.govacs.org |

Supportive Therapies in Experimental Models (e.g., L-Arginine, Vitamin E, Vitamin C)

In the context of aristolochic acid (AA) induced toxicity, various supportive therapies have been investigated in experimental settings to counteract its detrimental effects. esmed.org These strategies primarily focus on mitigating the molecular damage caused by AA, such as oxidative stress and endothelial dysfunction. Research in animal and cell culture models has explored the potential of compounds like L-Arginine, Vitamin E, and Vitamin C to offer protection against the nephrotoxicity associated with aristolochic acids. esmed.orgmdpi.com

L-Arginine

L-Arginine, a precursor to nitric oxide (NO), has been studied for its ability to counter the vascular complications associated with aristolochic acid nephropathy (AAN). mdpi.com AAN is linked to a reduction in the bioavailability of NO, a critical molecule for regulating renal blood flow. mdpi.comnih.gov Experimental models have shown that administration of L-Arginine can restore NO levels, thereby ameliorating acute kidney injury (AKI) in mice treated with AA. mdpi.comnih.gov Furthermore, L-Arginine supplementation has been reported to delay the progression from AKI to chronic kidney disease (CKD) in C57BL/6J mice exposed to AA. mdpi.com In one mouse model, L-Arginine treatment was observed to limit apoptosis by reducing the increased expression of activated caspase-3. researchgate.net The restoration of NO bioavailability through L-Arginine is considered a key mechanism in reducing AA toxicity. nih.gov

Table 1: Research Findings on L-Arginine in Experimental Models of Aristolochic Acid Toxicity

| Experimental Model | Key Findings | Reference |

| Mice | Administration of L-arginine restored nitric oxide (NO) bioavailability and ameliorated acute kidney injury (AKI). mdpi.com | mdpi.com |

| C57BL/6J Mice | L-arginine supplementation delayed the progression of AKI to chronic kidney disease (CKD). mdpi.com | mdpi.com |

| Mice | Oral treatment with L-Arginine helped maintain renal NO bioavailability, leading to a reduction in AA toxicity. nih.gov | nih.gov |

| AA-intoxicated mice | L-Arginine treatment reduced the increase in activated caspase 3 expression, thereby limiting apoptosis. researchgate.net | researchgate.net |

Vitamin E

Vitamin E (α-tocopherol) is a natural antioxidant that has demonstrated protective effects against AA-induced cellular damage in experimental settings. mdpi.comscienceopen.com Its primary mechanism of action is the reduction of oxidative stress and inhibition of apoptosis. mdpi.comscienceopen.com In studies using cultured rat renal tubular epithelial cells (NRK-52E), tocopherol was found to attenuate the toxicity induced by AA by mitigating oxidative stress and down-regulating the caspase-3-dependent apoptosis pathway. mdpi.comnih.gov Research has shown that low-dose AA treatment increases levels of hydrogen peroxide (H₂O₂), but not superoxide (B77818) (O₂⁻), in renal tubular cells, and Vitamin E can effectively ameliorate the resulting cytotoxicity under these conditions. nih.gov

Table 2: Research Findings on Vitamin E in Experimental Models of Aristolochic Acid Toxicity

| Experimental Model | Key Findings | Reference |

| Cultured NRK-52E cells | Tocopherol (Vitamin E) attenuated AA-induced toxicity by reducing oxidative stress and the caspase-3-dependent apoptosis pathway. mdpi.comnih.gov | mdpi.comnih.gov |

| Renal tubular epithelial cells | Vitamin E (α-tocopherol) ameliorated AA-induced cell death by attenuating oxidative stress and caspase-3 activation. scienceopen.com | scienceopen.com |

| Renal tubular cells | Low-dose AA induced increases in H₂O₂ levels; α-tocopherol attenuated these levels and inhibited cytotoxicity. nih.gov | nih.gov |

Vitamin C

Vitamin C, another natural antioxidant, has also been investigated for its protective role against AA toxicity. mdpi.comnih.gov Pretreatment with Vitamin C has shown protective effects in cultured NRK-52E cells exposed to AA. mdpi.comnih.gov The mechanism involves decreasing the high ratio of hydrogen peroxide (H₂O₂) and reducing the activity of caspase-3, an enzyme central to the apoptotic process, which are generated by AA. mdpi.comnih.govnih.gov Studies have demonstrated that AA can induce cell death through both caspase-dependent and -independent pathways and that Vitamin C can mitigate this cytotoxicity by lowering the increased H₂O₂ levels and caspase-3 activity. nih.gov

Table 3: Research Findings on Vitamin C in Experimental Models of Aristolochic Acid Toxicity

| Experimental Model | Key Findings | Reference |

| Cultured NRK-52E cells | Pretreatment with Vitamin C exerted protective effects by decreasing the high ratio of hydrogen peroxide (H₂O₂) and caspase-3 activity generated by AA. mdpi.comnih.gov | mdpi.comnih.gov |

| Renal tubular cells | Vitamin C attenuated the toxic effect of AA by decreasing oxidative stress-mediated cell death pathways. scienceopen.comnih.gov | scienceopen.comnih.gov |

| Renal tubular cells | AA-induced increases in H₂O₂ resulted in cell death via caspase-dependent and -independent pathways; Vitamin C decreased H₂O₂ levels and caspase-3 activity to attenuate this cytotoxicity. nih.gov | nih.gov |

Emerging Research Frontiers and Translational Perspectives

Unraveling Comprehensive Metabolic Fates and Biological Significance of Aristolochic Acid E (AAIa) and Other Detoxification Metabolites

The metabolic fate of aristolochic acids is a critical determinant of their toxicity. The detoxification of Aristolochic Acid I (AAI), a primary toxic component, leads to the formation of Aristolochic Acid Ia (AAIa), also known as this compound. This process, primarily occurring through O-demethylation, is a crucial step in mitigating the nephrotoxic and genotoxic effects of the parent compound. researchgate.netscienceopen.com The liver and kidneys are key organs involved in both the bioactivation and detoxification of aristolochic acids. nih.gov

AAIa is considered a less toxic metabolite. scienceopen.com Its formation reduces the concentration of the more potent AAI. scienceopen.com Following its formation, AAIa can undergo further metabolic transformations. One significant pathway is conjugation, leading to the formation of O-sulfate, O-acetate, and O-glucuronide esters. scienceopen.com These conjugated metabolites are more water-soluble and are readily excreted from the body in urine and feces, representing a major detoxification route. scienceopen.comnih.gov Studies in isolated perfused rat kidneys have shown that the kidney can metabolize AAI into AAIa and its O-sulfate conjugate, which are then voided in the urine. nih.gov

Another metabolic route for AAIa is its reduction to N-hydroxyaristolactam Ia. scienceopen.com While the primary biological significance of AAIa formation is detoxification, the complete metabolic cascade and the biological activities of all downstream metabolites are still areas of active investigation. Understanding these pathways in detail is essential for developing strategies to enhance detoxification and prevent aristolochic acid-induced pathologies.

| Metabolite | Precursor | Metabolic Process | Biological Significance |

| Aristolochic Acid Ia (AAIa) | Aristolochic Acid I (AAI) | O-demethylation | Detoxification, reduced nephrotoxicity and genotoxicity researchgate.netscienceopen.com |

| AAIa O-sulfate | Aristolochic Acid Ia (AAIa) | Sulfation | Enhanced excretion scienceopen.comnih.gov |

| AAIa O-glucuronide | Aristolochic Acid Ia (AAIa) | Glucuronidation | Enhanced excretion scienceopen.comnih.gov |

| N-hydroxyaristolactam Ia | Aristolochic Acid Ia (AAIa) | Reduction | Further metabolism scienceopen.com |

Further Exploration of the Antitumor Efficacy of Aristolochic Acid Analogues (with toxicity considerations)

Paradoxically, while aristolochic acids are known carcinogens, research has also pointed towards the potential antitumor activities of some of their analogues. nih.govacs.org This has opened a complex field of study, balancing the potential therapeutic benefits against the inherent toxicity of these compounds.

Studies have shown that certain aristolochic acid derivatives exhibit cytotoxic effects against various cancer cell lines. researchgate.netnih.gov For instance, some analogues have demonstrated significant cytotoxicity against human proximal tubular cells and HepG2 (liver cancer) cells. researchgate.netnih.gov The structural features of these analogues play a crucial role in both their toxicity and potential efficacy. For example, the presence of nitro and methoxy (B1213986) groups has been identified as a critical determinant of the nephrotoxicologic potency of aristolochic acid. researchgate.net Conversely, analogues with hydroxyl groups have shown diminished cytotoxicity. researchgate.net

Interestingly, research suggests that some metabolites and derivatives, such as aristolactams, may possess antitumor properties. researchgate.net Some lactam analogues of aristolochic acid have been found to kill cancer cells, presenting a promising avenue for transforming a toxic compound into a potential therapeutic agent. researchgate.net However, the challenge lies in decoupling the cytotoxic effects on cancer cells from the broader systemic toxicity, particularly nephrotoxicity and carcinogenicity. Future research in this area will need to focus on structure-activity relationship studies to design and synthesize novel analogues with enhanced antitumor efficacy and a more favorable safety profile.

| Aristolochic Acid Analogue/Derivative | Observed Antitumor Activity/Cytotoxicity | Key Toxicity Considerations |

| Aristolochic Acid I | Cytotoxic to HepG2 cells researchgate.net | High nephrotoxicity and carcinogenicity nih.gov |

| Aristolactam BII | Significant cytotoxicity against HepG2 cells researchgate.net | Genotoxicity and cytotoxicity nih.gov |

| Aristolochic Acid Analogues with Formyloxy Moiety | Cytotoxic to human proximal tubular cells (HK-2) nih.gov | Potential for nephrotoxicity nih.gov |

Investigation of Immunomodulatory Activities

The interaction of aristolochic acids with the immune system is an emerging area of research with potential implications for both their toxicity and therapeutic applications. Studies have suggested that aristolochic acids and their analogues may possess immunomodulatory properties.

One study investigating the effects of an aqueous extract of Aristolochia longa in mice observed a high number of lymphocytes in the liver, intestine, and kidney, indicating an immune response. researchgate.net This was accompanied by a significant increase in the "haemagglutinating antibody titer" in mice treated with a non-toxic dose of the extract. researchgate.net These findings suggest that components of the extract, which may include aristolochic acid analogues, can stimulate an immune response.

Furthermore, it has been proposed that the cell cycle arrest induced by aristolochic acids, which contributes to renal tissue injury, may also be linked to their immunomodulatory features and their involvement in immune responses during toxic lesions. researchgate.net The inflammatory infiltrate observed in aristolochic acid nephropathy, characterized by the presence of macrophages and T lymphocytes, further points to a significant interplay between aristolochic acid exposure and the immune system. frontiersin.org A deeper understanding of these immunomodulatory activities is crucial, as it could shed light on the mechanisms of aristolochic acid-induced pathologies and potentially open new avenues for therapeutic intervention.

Development of Novel Diagnostic and Prognostic Tools for Aristolochic Acid-Induced Pathologies

Early and accurate diagnosis of aristolochic acid-induced pathologies, such as aristolochic acid nephropathy (AAN) and urothelial cancer, is critical for patient management and prognosis. Current diagnostic methods often rely on a history of exposure to aristolochic acid-containing products and histological examination of kidney biopsies. acs.org However, there is a significant push towards the development of more specific and less invasive diagnostic and prognostic tools.

A key area of development is the use of biomarkers. Aristolochic acid-DNA adducts, formed when metabolites of aristolochic acid bind to DNA, are highly specific biomarkers of exposure. mdpi.com These adducts can persist in tissues for decades, providing a long-term record of exposure. wikipedia.org The detection of these adducts in renal tissue is a strong indicator of aristolochic acid involvement in kidney disease. mdpi.com

Another powerful tool is the identification of the unique mutational signature of aristolochic acid. Exposure to aristolochic acid leads to a characteristic A:T to T:A transversion in the DNA, particularly in the TP53 tumor suppressor gene. nih.govpnas.org This signature is considered a molecular fingerprint of aristolochic acid-induced carcinogenesis and can be used to identify tumors caused by this agent. nih.gov

Research is also focused on identifying novel, non-invasive biomarkers in urine and blood. Potential candidates include urinary fatty acid-binding protein, retinol-binding protein, and other markers of tubular injury, which may indicate early kidney damage. nih.gov For prognostic purposes, researchers are developing tools such as nomograms based on the expression of specific genes to predict patient survival in aristolochic acid-associated cancers like bladder urothelial carcinoma. researchgate.net

| Diagnostic/Prognostic Tool | Description | Application |

| AA-DNA Adducts | Covalent modifications of DNA by aristolochic acid metabolites. mdpi.com | Biomarker of exposure, can be detected in tissue samples. mdpi.comwikipedia.org |